molecular formula C13H16O B092342 2-Methyl-2-phenylcyclohexanone CAS No. 17206-54-1

2-Methyl-2-phenylcyclohexanone

Cat. No.: B092342
CAS No.: 17206-54-1
M. Wt: 188.26 g/mol
InChI Key: NKJLGNHULJVJGL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylcyclohexanone is an organic compound with the molecular formula C13H16O. It is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of o-cresol or the dehydrogenation of o-methylcyclohexanol. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-phenylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

  • 4-Methyl-4-phenylcyclohexanone
  • 2-Phenylcyclohexanone
  • 4-tert-Butyl-1-phenylcyclohexanol
  • 1-Ethynyl-4-phenylcyclohexanol

Comparison: 2-Methyl-2-phenylcyclohexanone is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methyl group at the second carbon atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications compared to its analogs .

Properties

IUPAC Name

2-methyl-2-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLGNHULJVJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325379
Record name 2-Methyl-2-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17206-54-1
Record name 17206-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Methyl-2-phenyl-cyclohexanone was prepared according to the procedure described by Paquette et al., J. Org. Chem., 54, 5044 (1989). A solution of 2-phenylcyclohexanone (10 g, 57 mmol) in 40 mL of THF was slowly added to a −50° C. solution of lithium diisopropylamide (prepared by addition of 22 mL of 2.5 M n-BuLi (55 mmol) to a solution of 8.4 mL (60 mmol) of diisopropylamine in 75 mL of THF). The resulting solution was stirred with warming to room temperature over 2 hours and was then cooled to −60° C. Iodomethane (4.7 mL, 75 mmol) was added and the mixture was allowed to warm to room temperature over 12 hours. Water was added and the mixture was extracted twice with ether. The combined ether extract was washed with aqueous sodium sulfite solution and brine, dried (sodium sulfate) and evaporated to an oil which was purified by flash chromatography (5% ethyl acetate-hexane) to afford 7 g of 2-methyl-2-phenyl-cyclohexanone as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the reactivity of 2-Methyl-2-phenylcyclohexanone with organometallic reagents significant in organic synthesis?

A: this compound serves as a model compound for studying the introduction of carbon chains into sterically hindered ketones. This is particularly relevant in the synthesis of complex molecules like diterpenes and steroids, where controlling the stereochemistry of reactions is crucial. [, ]

Q2: How does the choice of organometallic reagent impact the reaction outcome with 5,5-Ethylenedioxy-2-methyl-2-phenylcyclohexanone?

A: The research demonstrates that the reaction outcome significantly depends on the organometallic reagent used. While most reagents primarily act as bases, leading to ketal ring cleavage and enol ether formation, N, N-dimethyl lithioacetamide (4f) facilitates the desired 1,2-addition to the carbonyl group. [] Furthermore, using 4f in conjunction with 1,4-diazabicyclo[2.2.2]octane enhances the yield of the desired product significantly. [] This highlights the importance of carefully selecting reagents to control reaction pathways and achieve the desired synthetic outcome.

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